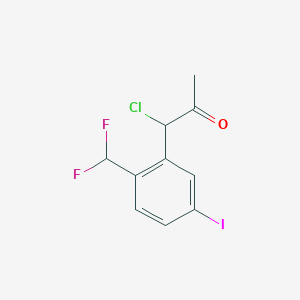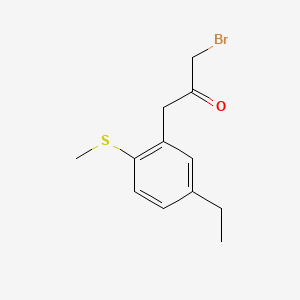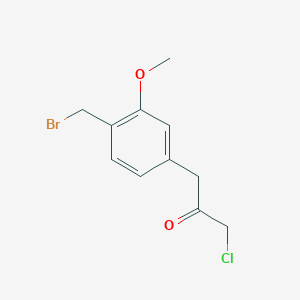
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-3-methoxyacetophenone, followed by chlorination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols
Common reagents and conditions used in these reactions include bromine, N-bromosuccinimide, thionyl chloride, sodium borohydride, and Grignard reagents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
相似化合物的比较
Similar compounds to 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one include:
4-(Bromomethyl)benzoic acid methyl ester: This compound has a similar bromomethyl group but differs in the presence of a carboxylic acid ester group instead of a ketone and chloropropanone moiety.
1-(4-Bromomethylphenyl)-2-chloropropan-1-one: This compound is structurally similar but lacks the methoxy group on the benzene ring.
4-Bromo-2-nitrotoluene: This compound has a bromomethyl group and a nitro group, making it chemically distinct but functionally similar in some reactions.
属性
分子式 |
C11H12BrClO2 |
|---|---|
分子量 |
291.57 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3 |
InChI 键 |
CWMLAJHADHWFOF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC(=O)CCl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




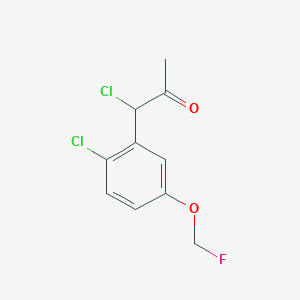
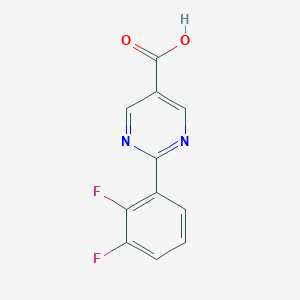
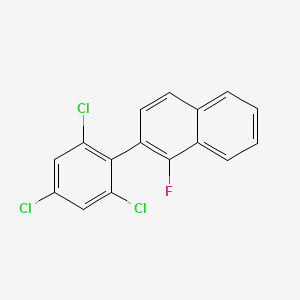
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)


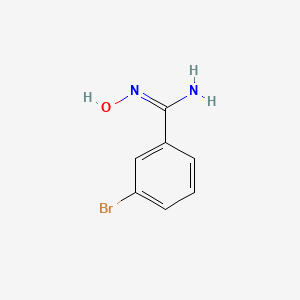
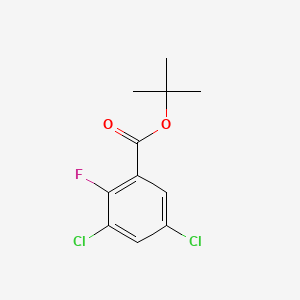
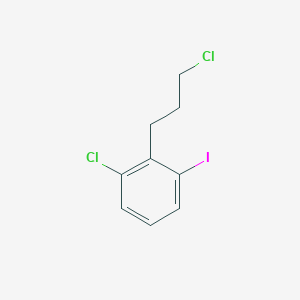
![13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
